[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-3-7(6(2)14-5)9(13)10-4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIKJMMYBAHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842967-58-2 | |
| Record name | 2-[(2,5-dimethylfuran-3-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethylfuran, which is a key intermediate.
Amination: The carbonyl chloride is reacted with glycine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted amino acids .
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its structure allows for various functional group modifications, making it versatile for creating derivatives with tailored properties for specific applications.
Catalytic Transformations
Research has demonstrated that [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid can undergo several catalytic transformations. It can participate in oxidation, reduction, and substitution reactions, leading to the formation of various furan derivatives and substituted amino acids. Table 1 summarizes these reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts furan ring into derivatives | Potassium permanganate, CrO3 |
| Reduction | Reduces carbonyl to alcohol derivatives | NaBH4, LiAlH4 |
| Substitution | Amino group substitution with nucleophiles | Amines, alcohols |
Biological Applications
Antimicrobial Properties
Studies have indicated that this compound exhibits potential antimicrobial activity. This property is being investigated for its applicability in developing new antimicrobial agents.
Anticancer Research
The compound is also being explored for its anticancer properties. Preliminary studies suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways.
Medical Applications
Therapeutic Potential
Ongoing research is examining the therapeutic potential of this compound in treating various diseases. Its unique structure may allow it to modulate biological pathways effectively, making it a candidate for drug development.
Industrial Applications
Bio-based Materials Production
In the industrial sector, this compound is utilized in producing bio-based materials. Its derivatives are being explored for use in high-value chemicals and sustainable materials . The synthesis processes often involve using renewable resources, aligning with current trends towards sustainability.
| Application Area | Description |
|---|---|
| Biofuels | Potential use as a renewable fuel source |
| Polymer Synthesis | Used as a monomer for bio-based polymers |
| High-Value Chemicals | Precursor for synthesizing valuable compounds |
Case Study 1: Synthesis of Biofuels
A recent study highlighted the catalytic transformation of waste carbohydrates into this compound derivatives as an attractive route for biofuel production. The researchers focused on optimizing reaction conditions to enhance yield and sustainability metrics .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a family of 2,5-dimethylfuran-3-carbonyl-amino derivatives, differing primarily in the carboxylic acid substituent. Key analogs include:
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid
- Structure: The furan carbonyl group is attached to 3-aminobenzoic acid.
- Key Differences :
- Polarity : The benzoic acid group increases hydrophobicity (higher LogP ~2.5) compared to the acetic acid derivative (LogP ~1.2) .
- Molecular Weight : Higher molecular weight (275.26 g/mol vs. 213.19 g/mol) may reduce solubility in aqueous media.
- Applications : Benzoic acid derivatives often exhibit enhanced binding to hydrophobic protein pockets, making them candidates for enzyme inhibition .
4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic Acid
- Structure : A bifuran system with a methyl-substituted carboxylic acid.
- Solubility: Lower aqueous solubility due to higher lipophilicity (LogP ~3.0) .
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: An acetamide derivative with a cyano substituent.
- Key Differences: Functional Groups: The amide and cyano groups reduce acidity compared to acetic acid derivatives, altering hydrogen-bonding capacity . Toxicity: Limited toxicological data exist for this compound, whereas acetic acid derivatives are generally metabolized via β-oxidation .
Comparative Data Table
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility (Qualitative) |
|---|---|---|---|---|---|
| [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid | C₉H₁₁NO₅ | 213.19 | Acetic acid, furan, amide | ~1.2 | High (polar) |
| 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (SMR000123720) | C₁₄H₁₃NO₅ | 275.26 | Benzoic acid, furan, amide | ~2.5 | Moderate |
| 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid (430448-79-6) | C₁₅H₁₅NO₆ | 305.28 | Bifuran, carboxylic acid | ~3.0 | Low |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide (6972-77-6) | C₅H₇N₃O₂ | 141.13 | Cyano, acetamide | ~0.8 | Moderate |
Research Findings and Implications
- Synthetic Accessibility : The acetic acid derivative’s simpler structure allows for straightforward amide coupling, whereas bifuran systems require multi-step synthesis .
- Metabolic Stability : The 2,5-dimethylfuran moiety may reduce metabolic oxidation compared to unsubstituted heterocycles, enhancing pharmacokinetic profiles .
Biological Activity
[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and implications in various fields, including medicine and industrial applications.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and ability to interact with biological macromolecules. The presence of the amino acid moiety suggests potential roles in biological processes, particularly in enzyme interactions and signaling pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory pathways and oxidative stress responses. This inhibition can modulate cellular signaling and reduce inflammation.
- Antioxidant Activity : Its structure allows it to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Cell Signaling Modulation : Interaction with G protein-coupled receptors (GPCRs) could facilitate various cellular responses, including those involved in immune responses and cell survival .
In Vitro Studies
Research indicates that this compound exhibits significant activity against several cancer cell lines. The following table summarizes its cytotoxic effects:
The compound demonstrated a selective cytotoxic effect on cancer cells compared to normal cells, indicating potential therapeutic benefits.
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of furan derivatives, including this compound. Results indicated a reduction in pro-inflammatory cytokines in treated models, supporting its potential use in inflammatory diseases .
- Antioxidant Properties : Research on furan derivatives has highlighted their ability to reduce oxidative stress markers in cellular models. This suggests that this compound may similarly mitigate oxidative damage through its antioxidant activity .
Pharmaceutical Development
The compound's ability to modulate inflammatory responses and act as an antioxidant positions it as a candidate for the development of new therapeutic agents targeting chronic diseases such as cancer and cardiovascular disorders.
Industrial Uses
In addition to its biological applications, this compound can serve as a building block in organic synthesis for creating complex molecules used in various industrial applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic acylation of a 2,5-dimethylfuran-3-carboxylic acid derivative with amino-acetic acid. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDC/NHS to form an active ester intermediate, enabling efficient amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Validation : Confirm via -NMR (e.g., methyl protons at δ 2.2–2.4 ppm for furan substituents) and LC-MS for molecular ion detection .
Q. How is purity assessed for this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 210–254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .
- Melting Point Analysis : Compare observed melting points with literature values (±2°C tolerance).
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. What spectroscopic techniques characterize this compound?
- Methodological Answer :
- - and -NMR : Assign peaks for furan methyl groups (δ 2.2–2.4 ppm in ; δ 10–15 ppm for carbonyl carbons in ) and acetic acid backbone (δ 3.8–4.2 ppm for CH) .
- FT-IR : Confirm amide C=O stretch (~1650 cm) and furan ring vibrations (~1500–1600 cm) .
Advanced Research Questions
Q. How can side reactions during furan acylation be minimized?
- Methodological Answer :
- Dehydration Control : Use acetic anhydride to suppress hydration of reactive intermediates and molecular sieves (3 Å) to absorb water .
- Temperature Optimization : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation .
- Monitoring : Employ TLC (silica, ethyl acetate/hexane 1:1) to track acylation progress and isolate intermediates promptly .
Q. What strategies resolve stereochemical complexities in derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers .
- Variable-Temperature NMR : Identify rotamers via coalescence experiments (e.g., signals merging at elevated temperatures) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
Q. How do computational models predict reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electrophilicity of the carbonyl group and furan ring. Furan’s electron-rich nature increases susceptibility to electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
Q. How to evaluate biochemical interactions with enzyme systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
